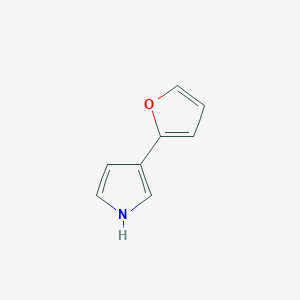

3-(Furan-2-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

63761-20-6 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

3-(furan-2-yl)-1H-pyrrole |

InChI |

InChI=1S/C8H7NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-6,9H |

InChI Key |

KSOXBYBVRGUAJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CNC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Furan 2 Yl 1h Pyrrole and Its Derivatives

Strategies for Constructing Pyrrole-Furan Bi-heteroaryl Frameworks

The creation of pyrrole-furan bi-heteroaryl structures is a key area of research, with a focus on developing efficient and versatile synthetic methods. These strategies often involve the careful selection of starting materials and reaction conditions to achieve the desired molecular architecture.

Direct Coupling and Condensation Approaches

Direct coupling and condensation reactions represent a fundamental approach to the synthesis of these bi-heteroaryl compounds. These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds to link the furan (B31954) and pyrrole (B145914) rings.

The Hantzsch pyrrole synthesis is a well-established method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to form a substituted pyrrole. wikipedia.orggauthmath.com This reaction is a multicomponent process that offers a straightforward route to various pyrrole derivatives. wikipedia.org While the classical Hantzsch synthesis has been known for over a century, variations of this reaction continue to be developed to improve yields and expand its substrate scope. thieme-connect.comyoutube.com

The general mechanism begins with the reaction of the amine with the β-ketoester to form an enamine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.orgquimicaorganica.org The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted pyrroles, which are valuable in medicinal chemistry due to their presence in many biologically active natural products. wikipedia.org An efficient method for the solid-phase synthesis of pyrroles has also been described, where a polymer-bound enaminone undergoes a Hantzsch reaction with an α-bromoketone to yield pyrrole-3-carboxamides after cleavage. nih.gov

| Reactants | Product | Key Features |

| β-ketoester, primary amine/ammonia, α-haloketone | Substituted pyrrole | Multicomponent reaction, formation of enamine intermediate, cyclization and dehydration. wikipedia.orggauthmath.com |

| Polymer-bound enaminone, α-bromoketone | Pyrrole-3-carboxamide | Solid-phase synthesis, high purity products. nih.gov |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is instrumental in the synthesis of chalcones (α,β-unsaturated ketones), which are versatile intermediates for the synthesis of various heterocyclic compounds. jmaterenvironsci.comresearchgate.net

In the context of pyrrole-furan derivatives, a chalcone can be synthesized from a furan-2-carbaldehyde and an appropriate acetophenone. jmaterenvironsci.com These chalcones can then undergo further reactions to form the desired pyrrole ring. For instance, a "formal" [2+3] cycloaddition reaction using p-tosylmethyl isocyanide (TosMIC) with these enones allows for the synthesis of 3-(substituted aroyl)-4-heteroaryl pyrrole derivatives through the Van Leusen method. mdpi.com

| Reactants | Intermediate/Product | Key Features |

| Furan-2-carbaldehyde, Acetophenone | Chalcone (α,β-unsaturated ketone) | Base-catalyzed condensation, formation of a key intermediate. jmaterenvironsci.com |

| Chalcone, p-tosylmethyl isocyanide (TosMIC) | 3-Aroyl-4-heteroarylpyrrole | Van Leusen reaction, [2+3] cycloaddition. mdpi.com |

Asymmetric Michael additions are powerful tools for the enantioselective formation of carbon-carbon bonds. In the synthesis of complex heterocyclic systems, a tandem reaction sequence involving a Michael addition can be employed. A novel one-pot tandem asymmetric Hantzsch-type process has been utilized to generate fluorinated 1,4-dihydropyridines. nih.gov While not directly forming a furan-pyrrole system, the principles of tandem reactions involving Michael additions are relevant.

For furan-containing structures, an asymmetric vinylogous Michael addition of 5-substituted-furan-2(3H)-ones to an α,β-unsaturated-γ-lactam has been described, leading to hybrid molecules with γ-lactam and butenolide motifs. Such strategies, which create complex chiral molecules in a single step, are highly valuable in organic synthesis. The development of similar tandem reactions starting with furan and pyrrole precursors could provide a direct and efficient route to chiral 3-(Furan-2-yl)-1H-pyrrole derivatives.

Divergent Synthetic Routes to Polysubstituted Pyrroles and Furans

Divergent synthesis is a strategy that allows for the creation of a variety of structurally distinct compounds from a common intermediate. A Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles has been reported, offering an efficient method for constructing a library of these heterocyclic compounds from simple and readily available starting materials. This approach is characterized by its use of inexpensive Lewis acid catalysts and high atom economy, leading to excellent yields of tri- and tetrasubstituted furan and pyrrole derivatives.

Another strategy involves the use of 7-oxa/azanorbornadienes as synthetic intermediates for the preparation of 3- or 4-substituted furans and pyrroles. acs.org This method utilizes an inverse electron demand Diels-Alder (iEDDA) reaction between a substituted heteronorbornadiene and an electron-poor tetrazine, followed by spontaneous fragmentation to yield the β-substituted furan or pyrrole. acs.org

Environmentally Benign Synthesis Approaches: Ionic Liquid Mediated Reactions

The development of environmentally friendly synthetic methods is a significant goal in modern chemistry. Ionic liquids (ILs) have emerged as green and sustainable solvents and catalysts for a variety of organic reactions due to their unique properties, such as low vapor pressure, high thermal and chemical stability, and non-corrosive nature. researchgate.net

Ionic liquids have been successfully employed in the synthesis of pyrrole derivatives. researchgate.net For instance, the use of 1-Ethyl-3-methylimidazolium acetate as both an ionic liquid and a medium has been shown to be efficient for the synthesis of 4-(furan/pyrrole/thiophene-2-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-diones with good yields. eurekaselect.com This method offers several advantages, including high yields, a simple protocol, short reaction times, and mild reaction conditions, while eliminating the need for a separate catalyst and solvent. eurekaselect.com The Paal-Knorr synthesis of furans has also been efficiently carried out using ionic liquids as both the catalyst and reaction medium. dntb.gov.ua

| Method | Key Features | Advantages |

| Ionic liquid-assisted synthesis of N-substituted pyrroles | Use of ionic liquids like [HNMP][HSO4] or [bmim]HSO4 as catalysts and reaction media. researchgate.net | Green chemistry, high yields, easy work-up, recyclability of the catalyst. researchgate.net |

| Synthesis of Chromeno[b]pyrimidine derivatives in [EMIM][OAc] | Ionic liquid acts as both medium and catalyst. eurekaselect.com | High yields, simple protocol, environmentally friendly, brief reaction times. eurekaselect.com |

Functionalization and Derivatization Pathways

The furan-pyrrole scaffold serves as a versatile template for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular systems. These derivatization pathways are essential for modulating the physicochemical and biological properties of the core structure.

A notable functionalization pathway for furan-containing compounds involves the introduction of acrylohydrazide moieties, which can then be used to generate N-acylhydrazone derivatives. This process typically follows a multi-step sequence.

The synthesis commences with a Wittig reaction, where a furan-2-carbaldehyde is treated with a suitable phosphorus ylide, such as the one derived from ethyl chloroacetate in the presence of triphenylphosphine, to yield an (E)-ethyl-3-(furan-2-yl)acrylate intermediate. peerj.com This acrylate is then reacted with hydrazine monohydrate in an appropriate solvent like ethanol at room temperature. peerj.com This step results in the formation of (E)-3-(furan-2-yl)acrylohydrazide. peerj.compeerj.com

The resulting acrylohydrazide is a key intermediate that can undergo condensation reactions with a variety of aldehydes and acetophenones. peerj.compeerj.com This final step, typically catalyzed by a small amount of acid such as hydrochloric acid, yields the target (E)-3-(furan-2-yl)acrylohydrazide derivatives, also known as N-acylhydrazones. peerj.com These derivatives are characterized by the presence of an azomethine fragment (CO-NH-N=CH). peerj.com A general synthetic scheme for this process is outlined below.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Furan-2-carbaldehyde, Ethyl chloroacetate | PPh3, Basic conditions (Wittig reaction) | (E)-ethyl-3-(furan-2-yl)acrylate | 77% peerj.com |

| 2 | (E)-ethyl-3-(furan-2-yl)acrylate | Hydrazine monohydrate, Ethanol, Room temperature | (E)-3-(furan-2-yl)acrylohydrazide | 52% peerj.compeerj.com |

| 3 | (E)-3-(furan-2-yl)acrylohydrazide, Aldehyde/Acetophenone derivatives | Ethanol, Catalytic HCl, Room temperature | (E)-3-(furan-2-yl)acrylohydrazide derivatives (N-acylhydrazones) | 54% (for a specific derivative) peerj.com |

Table 1: Synthesis of (E)-3-(furan-2-yl)acrylohydrazide Derivatives

NMR spectroscopic analysis of these N-acylhydrazone derivatives has shown the existence of conformational isomers in solution, specifically synperiplanar and antiperiplanar conformers. peerj.compeerj.com

The synthesis of bipyrrole and pyrrolylfuran structures is of significant interest, particularly in the context of natural product synthesis, such as the prodiginine family and roseophilin. nih.govresearchgate.net A synthetic strategy has been developed that utilizes an isoxazole ring as a latent β-diketone. This approach allows for the construction of 3-chloro-(4'-alkoxy)-2,2'-pyrrolylfurans and 4-alkoxy-2,2'-bipyrroles. nih.gov

Another approach to bipyrroles involves a two-step process starting from a 1,3-diyne and an N-benzyl azomethine ylide. A tungsten-catalyzed twofold 1,3-dipolar cycloaddition reaction yields tetrahydrobipyrrole intermediates in moderate to good yields (42–85%). These intermediates then undergo a copper-catalyzed dehydrogenative aromatization to provide the final 3,3′-bipyrrole products in 54–80% yield. While this method is not specific to furan-substituted bipyrroles, it represents a modern approach to the bipyrrole scaffold that could potentially be adapted.

Pyrrole-2,3-diones are valuable synthetic intermediates that can be accessed through the chemical transformation of furandiones. acgpubs.org A key method involves the cyclocondensation reaction of 4-aroyl-5-aryl-furan-2,3-diones with N,N-disubstituted urea derivatives. acgpubs.org

The reaction is typically carried out by refluxing the furandione and the urea derivative in a solvent such as benzene (B151609) for 4 to 6 hours. acgpubs.org The proposed mechanism begins with a Michael-type attack of a nitrogen atom from the urea onto the C-5 position of the furan-2,3-dione ring. This is followed by the elimination of a water molecule to yield the 1-(N,N-dialkylcarbamoyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione product. acgpubs.org

The yields for this transformation are reported to be in the moderate range of 47-68%. acgpubs.org The resulting pyrrole-2,3-diones are versatile synthons that can be further reacted with other reagents. For example, their reaction with 1,2-phenylenediamines leads to the formation of quinoxalin-2-ones through a sequence of nucleophilic additions, elimination of water, and pyrrole ring-opening. acgpubs.org

| Starting Furan-2,3-dione | Urea Derivative | Product (Pyrrole-2,3-dione) | Yield |

| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47% acgpubs.org |

Table 2: Example of Pyrrole-2,3-dione Synthesis from a Furandione

Palladium-catalyzed hydrogenation is a widely employed method for the reduction of unsaturated bonds and is particularly relevant for the saturation of heterocyclic rings like pyrrole and furan. researchgate.netnih.gov In the context of pyrrole derivatives, heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) is a common technique to produce the corresponding pyrrolidines. researchgate.netresearchgate.net

These reactions are typically performed under mild to moderate conditions. For instance, the hydrogenation of 1-methyl-2-pyrrole ethanol to 1-methyl-2-pyrrolidine ethanol can be achieved with high conversion and selectivity using a Pd/C catalyst in a non-acidic medium, with solvent mixtures at 6 bar pressure and 80°C. researchgate.net However, the efficiency of palladium catalysts can be influenced by several factors. The choice of solvent can significantly impact the activity and selectivity of the catalyst. researchgate.net

A notable challenge in the hydrogenation of pyrrole derivatives is catalyst poisoning. The nitrogen atom in both the starting pyrrole and the resulting pyrrolidine product can inhibit the activity of precious metal catalysts, including palladium, due to the interaction of its lone pair of electrons with the catalyst's active sites. researchgate.net It has been observed that the pyrrolidine products can poison the catalyst more strongly than the pyrrole reactants. researchgate.net Despite this, Pd-based catalysts remain effective for many hydrogenation reactions, including the selective hydrogenation of the furan ring in the presence of other functional groups. researchgate.netmdpi.com For example, simple palladium catalysts are effective for the hydrogenation of the C=C bonds in furan carboxylic acids to yield tetrahydrofuran derivatives with high selectivity. researchgate.net

| Substrate | Catalyst | Conditions | Product | Key Observations |

| 1-methyl-2-pyrrole ethanol | Pd/C | 6 bar H₂, 80°C, non-acidic medium | 1-methyl-2-pyrrolidine ethanol | High conversion and selectivity researchgate.net |

| Pyrrole Derivatives (general) | Pd/C, Ru/C, Rh/C | Mild conditions, non-acidic medium | Pyrrolidine Derivatives | Catalysts poisoned by nitrogen-containing reactants and products researchgate.net |

| Furan Carboxylic Acids | Pd/Al₂O₃ | 30 bar H₂, Room temperature | Tetrahydrofuran Carboxylic Acids | High yield (95%) and selectivity (>99%) researchgate.net |

Table 3: Palladium-Catalyzed Hydrogenation of Pyrrole and Furan Derivatives

Total Synthesis Strategies Involving Pyrrole-Furan Motifs in Natural Product Synthesis

The pyrrole-furan motif is a key structural feature in several complex natural products, and its construction is often a central challenge in their total synthesis. chim.itnih.gov The development of synthetic strategies to efficiently assemble this linked heterocyclic system is crucial for accessing these biologically important molecules. semanticscholar.org

One prominent example is the total synthesis of roseophilin. A synthetic approach to this natural product involved the effective coupling of a fully functionalized furan-pyrrole unit with a macrocyclic fragment. nih.gov This key coupling was achieved through an intermolecular C–H alkylation at the C2-position of the furan ring. The reaction proceeded under mild conditions, utilizing a macrocyclic carbocation generated in situ from the corresponding alcohol. nih.gov This strategy highlights the utility of direct C–H functionalization of electron-rich heterocycles in the synthesis of complex natural products. nih.gov

The synthesis of other natural products has also relied on the strategic construction of pyrrole-furan or related bipyrrole systems. For instance, the synthesis of lamellarin Q, a marine natural product, involved the use of Stille cross-coupling to introduce aryl groups onto a pyrrole core. chim.it While not a direct furan-pyrrole coupling, this demonstrates the power of modern cross-coupling reactions in building the complex substitution patterns found in natural products containing pyrrole rings.

The pyrrole ring itself is a common structural motif in a vast array of natural products, including porphyrins, alkaloids, and various marine metabolites. chim.itpharmatutor.org The synthetic methods developed for pyrroles, such as the Paal-Knorr and Hantzsch syntheses, provide the foundational chemistry upon which more complex strategies for furan-pyrrole containing natural products are built. acgpubs.orgorganic-chemistry.org

Advanced Spectroscopic Elucidation of 3 Furan 2 Yl 1h Pyrrole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(Furan-2-yl)-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR techniques provides comprehensive insight into its atomic connectivity, electronic environment, and spatial arrangement.

One-Dimensional (1D) NMR: ¹H NMR and ¹³C NMR

The ¹H and ¹³C NMR spectra of this compound are predicted based on the known spectral data of the parent furan (B31954) and pyrrole (B145914) rings, with consideration for the electronic effects of substitution. The furan ring acts as an electron-withdrawing substituent, while the pyrrole ring is electron-rich, influencing the chemical shifts of the respective nuclei.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each of the seven protons. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 8.0-9.0 ppm), the exact position being sensitive to solvent and concentration. The protons on the pyrrole ring (H-2, H-4, H-5) and the furan ring (H-3', H-4', H-5') will appear in the aromatic region (δ 6.0-7.5 ppm). Due to the linkage at C-3 of the pyrrole, the H-2 proton is expected to be the most downfield of the pyrrole CH protons. Similarly, the H-5' proton on the furan ring, being adjacent to the oxygen atom, is anticipated at the lowest field among the furan protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all eight carbon atoms. The carbons of the furan ring generally resonate at lower fields compared to the pyrrole carbons, with the carbon adjacent to the oxygen (C-2' and C-5') being the most deshielded. The linkage between the two rings will influence the chemical shifts of C-3 and C-2', with the C-3 of the pyrrole ring showing a downfield shift due to substitution.

The following table summarizes the predicted chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | 8.5 - 9.0 (br s) | - |

| C2-H | 6.8 - 7.0 (t) | 120 - 122 |

| C3 | - | 114 - 116 |

| C4-H | 6.2 - 6.4 (t) | 108 - 110 |

| C5-H | 6.6 - 6.8 (t) | 117 - 119 |

| C2' | - | 148 - 150 |

| C3'-H | 6.4 - 6.6 (d) | 106 - 108 |

| C4'-H | 6.3 - 6.5 (dd) | 111 - 113 |

| C5'-H | 7.4 - 7.6 (d) | 142 - 144 |

Note: Predicted values are based on data for parent heterocycles and substituted analogues. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional (2D) NMR: HSQC and NOESY for Structural Assignment

While 1D NMR provides essential information, 2D NMR techniques are crucial for definitive structural confirmation by establishing correlations between nuclei. nih.govscielo.bropenpubglobal.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment would be used to correlate each proton signal with its directly attached carbon atom. This technique would unequivocally confirm the assignments made in the 1D spectra. For instance, the proton signal predicted at δ 7.4-7.6 ppm would show a cross-peak with the carbon signal at δ 142-144 ppm, confirming their assignment to H-5' and C-5' of the furan ring, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is vital for determining the through-space proximity of protons, which is essential for both structural assignment and conformational analysis. scielo.br For this compound, NOESY correlations would be expected between adjacent protons on the same ring, such as H-4 and H-5 on the pyrrole ring, and H-3' and H-4' on the furan ring. More importantly, NOESY can reveal the preferred orientation of the two rings relative to each other by detecting correlations between protons on different rings, such as between the pyrrole H-2/H-4 protons and the furan H-3' proton.

NMR-Based Conformational Analysis

The connection between the furan and pyrrole rings is a single C-C bond, allowing for rotation and the existence of different spatial conformations (rotamers). The two primary planar conformers would be the syn and anti forms, where the oxygen of the furan and the nitrogen of the pyrrole are on the same or opposite sides, respectively.

NMR spectroscopy, particularly the NOESY technique, is a powerful method for investigating this conformational preference. auremn.org.brnih.gov The presence or absence of a NOESY cross-peak between the pyrrole H-4 and the furan H-3' would provide strong evidence for the dominant conformation in solution. A strong NOE signal would indicate a close spatial relationship, suggesting a more planar and likely syn-periplanar conformation. Conversely, the absence of this correlation might suggest a non-planar (twisted) or an anti-periplanar conformation. researchgate.net Studies on aromatic ring flips in other complex molecules show that the rate of conformational exchange can also be probed by analyzing NMR line shapes at different temperatures. acs.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule. Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of both the pyrrole and furan moieties. The most prominent feature would be the N-H stretching vibration from the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹). vscht.cz

Other key absorptions include C=C stretching vibrations of the aromatic rings between 1500 and 1600 cm⁻¹, and in-plane C-H bending vibrations from 1000 to 1300 cm⁻¹. The characteristic C-O-C asymmetric stretching of the furan ring is a strong band typically found around 1250 cm⁻¹ and 1050-1150 cm⁻¹. globalresearchonline.net

The table below lists the expected characteristic FT-IR absorption bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring of Origin |

| N-H Stretch | 3300 - 3500 | Pyrrole |

| Aromatic C-H Stretch | 3100 - 3150 | Both |

| C=C Aromatic Stretch | 1500 - 1600 | Both |

| Ring Vibrations | 1350 - 1480 | Both |

| C-N Stretch | 1150 - 1250 | Pyrrole |

| C-O-C Asymmetric Stretch | 1050 - 1250 | Furan |

| C-H Out-of-Plane Bending | 700 - 900 | Both |

FT-Raman Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum can be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a degree of symmetry. For this compound, the symmetric "breathing" modes of the furan and pyrrole rings, which involve the simultaneous expansion and contraction of the C-C bonds, are expected to be strong in the Raman spectrum. globalresearchonline.net The C=C stretching vibrations are also typically strong Raman scatterers. The N-H and C-O-C stretching vibrations, which are strong in the IR spectrum due to their large change in dipole moment, are expected to be weaker in the Raman spectrum. Therefore, combining both FT-IR and FT-Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of compounds and in elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₇NO), the theoretical exact mass can be calculated and compared against the experimentally measured value.

In the analysis of furan- and pyrrole-containing analogues, Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer is commonly employed. This technique involves ionizing the sample and then measuring the time it takes for the ions to travel a fixed distance, which is proportional to their m/z ratio. The high precision of HRMS allows differentiation between compounds with the same nominal mass but different elemental compositions.

Research on related furan-containing structures demonstrates the utility of HRMS in confirming molecular formulas. For instance, in the synthesis of various functionalized pyrroles from furan precursors, HRMS (ESI-TOF) was used to verify the elemental composition of the products by matching the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value. rsc.orgnih.gov Similarly, studies on furan metabolites have relied on HRMS to confirm the structures of complex biotransformation products. nih.gov

Table 1: Representative HRMS Data for Furan-Pyrrole Analogues and Related Compounds

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

|---|---|---|---|---|

| 3-(5-Methylfuran-2-yl)-1,3-diphenylprop-2-en-1-one | C₂₀H₁₆O₂ | 289.1223 | 289.1228 | nih.gov |

| 3-(5-Methylfuran-2-yl)-3-(4-nitrophenyl)-1-phenylpropan-1-one | C₂₀H₁₇NO₄ | 336.1230 | 336.1224 | nih.gov |

| 3-(5-Methylfuran-2-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one | C₁₈H₁₆O₂S | 297.0944 | 297.0942 | nih.gov |

This interactive table provides examples of how HRMS is used to confirm the molecular formulas of complex organic molecules containing furan and pyrrole moieties.

Mass spectral fragmentation analysis provides crucial information about a molecule's structure by examining the pattern of fragment ions produced upon ionization. In Electron Impact (EI) ionization, the high energy (typically 70 eV) leads to extensive fragmentation, creating a unique fingerprint for a compound.

For heteroaromatic systems like this compound, the molecular ion (M⁺˙) is expected to be relatively stable due to the aromatic nature of both rings. researchgate.net The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. Common fragmentation patterns for pyrrole derivatives often involve cleavage of substituents on the ring. nih.gov For furan, characteristic fragmentation includes the loss of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO) following ring opening. researchgate.net

In the combined this compound system, key fragmentation events would likely include:

Cleavage of the C-C bond between the furan and pyrrole rings, leading to ions corresponding to the individual furan and pyrrole moieties.

Loss of small, stable neutral molecules such as HCN from the pyrrole ring or CO from the furan ring.

Ring-opening and subsequent fragmentation of either the furan or pyrrole ring system.

Studies on substituted pyrrole-thiophene analogues have shown that under electron impact, stable molecular ions are typically observed as the base peak. researchgate.net Fragmentation often proceeds via cleavage of the C-N bond of an amine substituent or loss of a methyl group. researchgate.net While direct fragmentation data for this compound is not widely published, analysis of related structures suggests that the fragmentation pattern would be dominated by processes that maintain the aromaticity of at least one of the heterocyclic rings.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org For aromatic molecules like furan and pyrrole, the key electronic transitions are π → π* and, in the case of furan with its oxygen heteroatom, n → π* transitions. shu.ac.uk

Furan and pyrrole are five-membered aromatic rings where the heteroatom contributes two π-electrons to the aromatic system. kyoto-u.ac.jppharmaguideline.com Theoretical and experimental studies have extensively characterized their electronic spectra. researchgate.netaip.org The absorption bands in these molecules are influenced by low-lying Rydberg states and valence π-π* excited states. researchgate.netaip.org

When the furan and pyrrole rings are linked together as in this compound, they form an extended conjugated system. This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, the absorption maxima (λₘₐₓ) for the π → π* transitions are expected to shift to longer wavelengths (a bathochromic or red shift) compared to the individual furan and pyrrole molecules. shu.ac.uk The intensity of these absorption bands (molar absorptivity, ε) is also likely to increase.

The solvent can also influence the absorption spectrum. Polar solvents can lead to shifts in the absorption peaks, particularly for n → π* transitions, which typically experience a blue shift (hypsochromic shift) with increasing solvent polarity due to the solvation of the non-bonding electrons. shu.ac.uktanta.edu.eg

Table 2: Calculated Vertical Excitation Energies (E) and Oscillator Strengths (f) for Furan and Pyrrole

| Molecule | State | Nature of Transition | Excitation Energy (eV) | Oscillator Strength (f) | Reference |

|---|---|---|---|---|---|

| Furan | 1 ¹B₂ | π → π* | 6.04 | 0.081 | kyoto-u.ac.jp |

| Furan | 1 ¹A₂ | n → π* | 6.53 | Forbidden | kyoto-u.ac.jp |

| Furan | 2 ¹A₁ | π → π* | 6.55 | 0.210 | kyoto-u.ac.jp |

| Pyrrole | 1 ¹B₂ | π → π* | 5.88 | 0.081 | kyoto-u.ac.jp |

| Pyrrole | 1 ¹A₂ | π → π* | 6.74 | Forbidden | kyoto-u.ac.jp |

This interactive table summarizes key electronic transitions for the parent furan and pyrrole heterocycles, providing a basis for understanding the spectrum of the conjugated this compound system.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and properties.

For this compound, key structural features to consider would be:

Inter-ring Dihedral Angle: The degree of planarity between the furan and pyrrole rings is critical. A small dihedral angle would indicate a highly conjugated system. In similar structures, the twist angle between heterocyclic rings is often minimal, typically less than 10-15 degrees. nih.gov

Bond Lengths: The C-C bond linking the two rings would be expected to have a length intermediate between a typical single and double bond, reflecting its partial double-bond character due to conjugation.

Intermolecular Interactions: In the solid state, the pyrrole N-H group is a hydrogen bond donor. It is highly likely to form intermolecular N-H···O hydrogen bonds, with the furan oxygen atom or another suitable acceptor atom of a neighboring molecule, influencing the crystal packing. nih.gov Such hydrogen bonding networks can lead to the formation of well-defined supramolecular structures, such as ribbons or sheets. nih.gov

Table 3: Selected Crystallographic Data for the Analogue 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 11.1559 (3) |

| b (Å) | 3.9258 (1) |

| c (Å) | 21.6293 (6) |

| Maximum Deviation from Mean Plane (Å) | 0.085 |

| N—H···O Hydrogen Bond Distance (Å) | 2.889 (3) |

This interactive table presents key crystallographic parameters for a structurally similar compound, illustrating the type of detailed geometric information obtained from X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Furan 2 Yl 1h Pyrrole Systems

Quantum Chemical Methodologies for Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical methods are essential for elucidating this structure with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-to-large sized organic molecules due to its favorable balance of accuracy and computational cost. scispace.commdpi.com This method is used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.net For heterocyclic systems like furan (B31954) and pyrrole (B145914), DFT calculations, particularly using hybrid functionals such as B3LYP, have been extensively applied. researchgate.netdergipark.org.tr These studies investigate ground-state geometries, reaction mechanisms, and electronic transitions. researchgate.nettsijournals.com For instance, DFT has been employed to analyze the structural, nonlinear optical, and electronic properties of related chalcone molecules containing a furan-2-yl group. researchgate.netdergipark.org.tr The choice of functional and basis set, such as the popular 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. researchgate.nettsijournals.com

| Functional | Description | Common Basis Sets | Typical Applications for Furan/Pyrrole Systems |

|---|---|---|---|

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr; a hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. | 6-31G(d), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, HOMO-LUMO analysis, NBO analysis. researchgate.netdergipark.org.tr |

| PBE0 | Perdew-Burke-Ernzerhof; a hybrid functional with a fixed mixing parameter for Hartree-Fock exchange. | cc-pVDZ, cc-pVTZ | Electronic structure, reaction energies, barrier heights. |

| M06-2X | Minnesota functional with a high percentage of Hartree-Fock exchange, good for non-covalent interactions and thermochemistry. | 6-311+G(d,p), def2-TZVP | Conformational analysis, reaction kinetics, non-covalent interactions between rings. |

Semi-empirical quantum chemical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.org These methods are significantly faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary, less computationally demanding, calculations. scispace.comwikipedia.org

Methods like AM1 (Austin Model 1), PM3 (Parameterized Model 3), and MNDO (Modified Neglect of Diatomic Overlap) fall under the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.netuni-muenchen.de They are parameterized to reproduce experimental data like heats of formation. uni-muenchen.de While their accuracy can be lower than higher-level methods, they are useful for initial geometry optimizations that can then be refined using DFT or other ab initio techniques. pomona.edu However, benchmark studies on excited states show that standard methods like MNDO, AM1, and PM3 tend to have larger errors compared to newer, orthogonalization-corrected methods (e.g., OM1, OM2, OM3). researchgate.net

| Method | Key Features | Strengths | Limitations |

|---|---|---|---|

| MNDO | Modified Neglect of Diatomic Overlap. One of the earliest NDDO-based methods. | Fast calculations for large systems. | Known inaccuracies for certain systems, such as those with hydrogen bonds. uni-muenchen.de |

| AM1 | Austin Model 1. An improved version of MNDO with modified core-repulsion functions. | Generally better performance than MNDO for heats of formation and geometries. uni-muenchen.de | Can incorrectly predict planar geometries for amide nitrogens. uni-muenchen.de |

| PM3 | Parameterized Model 3. A re-parameterization of AM1, primarily from experimental data. | Often provides better geometries than AM1 and is widely used for initial structural analysis. pomona.edu | Can be less accurate for energies compared to AM1 in some cases. uni-muenchen.de |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. Analysis of specific orbitals can yield significant predictive power.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comirjweb.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com

For heterocyclic compounds like furan and pyrrole, FMO analysis correctly predicts their high reactivity towards electrophilic substitution. ic.ac.ukwuxibiology.com The HOMO is typically distributed over the π-system of the rings, with larger orbital coefficients on the carbon atoms, particularly at the C2 (alpha) position. ic.ac.ukwuxibiology.com This indicates that the C2 position is the most nucleophilic and therefore the most likely site for electrophilic attack, which is consistent with experimental observations. youtube.comchemistnotes.com

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity Site (Electrophilic Attack) |

|---|---|---|---|---|

| Furan (Representative) | -6.4 to -6.9 | 1.6 to 2.1 | ~8.0 - 9.0 | C2 position due to larger HOMO lobe. mdpi.comwuxibiology.com |

| Pyrrole (Representative) | -5.6 to -6.2 | 2.1 to 2.8 | ~7.7 - 9.0 | C2 position due to higher electron density and larger HOMO lobe. ic.ac.ukpharmacyfreak.comresearchgate.net |

| 3-(Furan-2-yl)-1H-pyrrole (Predicted) | Expected to be relatively high (low ionization potential) due to the electron-rich nature of both rings. | Expected to be relatively high. | Expected to be indicative of a reactive system susceptible to oxidation and electrophilic attack. | Predicted to be the C5 position of the pyrrole ring, which is the unoccupied alpha position. |

| Donor NBO | Acceptor NBO | Interaction Type | Significance in Furan-Pyrrole Systems |

|---|---|---|---|

| LP(O) / LP(N) | π(C-C) | n → π | Represents the delocalization of the heteroatom's lone pair into the ring's π-system, crucial for aromaticity and reactivity. acadpubl.eu |

| π(C-C) in Furan | π(C-C) in Pyrrole | π → π | Indicates electronic communication and charge transfer between the two aromatic rings. |

| π(C-C) in Pyrrole | π(C-C) in Furan | π → π | Shows reciprocal electronic interaction from the pyrrole ring to the furan ring. |

Conformational Analysis and Stability Studies

These studies can identify the most stable conformers (energy minima) and the transition states for rotation (energy maxima), thereby determining the rotational barriers. For linked five-membered heterocycles, planar or near-planar conformations are often stabilized by π-conjugation between the rings. koreascience.kr However, steric hindrance between hydrogen atoms on adjacent rings can lead to a preference for slightly twisted conformations. The balance between conjugative stabilization (favoring planarity) and steric repulsion (favoring a twisted structure) determines the equilibrium geometry. koreascience.kr Studies on substituted pyrrole and furan rings have shown that the planarity can be significantly distorted by bulky substituents. researchgate.net

| Conformer | Dihedral Angle (Furan-C-C-Pyrrole) | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Syn-planar | ~0° | Typically a local minimum or a low-energy transition state. | Maximal π-conjugation, but potential steric repulsion between heteroatoms. |

| Anti-planar | ~180° | Often the global energy minimum. | Maximal π-conjugation with minimized steric hindrance. koreascience.kr |

| Twisted (Gauche) | ~30-60° | Usually higher in energy, representing the rotational barrier. | Loss of π-conjugation. |

| Perpendicular | ~90° | Typically the transition state for rotation (energy maximum). | Complete loss of inter-ring π-conjugation. |

Influence of Dispersion Corrections on Ground State Structures

The accurate determination of the ground state geometry of molecules like this compound, which feature multiple rotational degrees of freedom, is highly dependent on the computational method employed. The dihedral angle between the furan and pyrrole rings is a critical parameter that dictates the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Standard Density Functional Theory (DFT) functionals often struggle to accurately model the non-covalent, long-range interactions that influence the three-dimensional structure of molecules. For π-conjugated systems, London dispersion forces play a crucial role in the intramolecular interactions that stabilize specific conformations. Theoretical studies on analogous bi-heterocyclic and aromatic-heterocyclic systems, such as 2-phenylpyrrole, have shown that the ground state is non-planar, with calculated torsional angles between the rings ranging from 24 to 35 degrees depending on the level of theory (e.g., MP2, DFT). scispace.com

The inclusion of dispersion corrections in DFT calculations, through methods like DFT-D3, has a significant impact on the calculated geometries. These corrections account for the attractive forces between atoms at medium and long ranges, which are absent in many standard functionals. For organic molecules, dispersion corrections generally lead to a contraction of molecular size, shrinking intramolecular distances and increasing equilibrium rotational constants (Be) by approximately 0.5–1.5%. In the case of this compound, this effect would manifest as a reduction in the dihedral angle between the two rings, favoring a more co-planar arrangement that maximizes π-orbital overlap, provided steric hindrance is not a dominant opposing factor. Therefore, methods like B2PLYP-D3 or B3LYP-D3 are recommended for obtaining highly accurate structures of such systems.

Potential Energy Surface (PES) Mapping

The Potential Energy Surface (PES) provides a detailed landscape of the energy of a molecule as a function of its geometry. For this compound, mapping the PES with respect to the torsional angle of the C-C bond linking the furan and pyrrole rings is essential for understanding its conformational flexibility and identifying stable isomers.

Computational studies on the analogous 2-phenylpyrrole molecule reveal a characteristic PES for this type of linkage. scispace.com The calculations show that the global energy minimum corresponds to a non-planar (twisted) conformation. scispace.com The PES exhibits two primary saddle points, which represent energy barriers to rotation:

A barrier corresponding to a fully co-planar arrangement of the rings.

A higher energy barrier corresponding to a perpendicular arrangement.

For 2-phenylpyrrole, the energy barrier for the perpendicular arrangement was calculated to be 11.10 kJ mol⁻¹ at the MP2 level of theory. scispace.com The barrier for the planar conformation is lower, but still significant, preventing free rotation at room temperature. This landscape indicates that the molecule exists predominantly in a twisted conformation, oscillating within a shallow energy well. A similar PES profile is expected for this compound, where the interplay between steric repulsion of the ortho-hydrogens and the stabilizing effect of π-conjugation defines the precise angles and barrier heights. Advanced theoretical methods, such as the Bethe–Salpeter equation (BSE) formalism on top of the GW approximation (BSE/GW), have been shown to provide a more reliable description of excited state PES compared to standard Time-Dependent DFT (TD-DFT) for twisted systems like N-phenylpyrrole, confirming the complexity of accurately modeling these surfaces.

| Conformation | Relative Energy (kJ mol⁻¹) - Analogue System (2-phenylpyrrole) | Description |

| Minimum | 0.00 | Twisted, non-planar ground state |

| Saddle Point 1 | Lower Barrier | Co-planar arrangement of rings |

| Saddle Point 2 | 11.10 | Perpendicular arrangement of rings |

| Data based on MP2 calculations for the analogous 2-phenylpyrrole system. scispace.com |

Aromaticity Assessment of Pyrrole and Furan Rings

Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of cyclic, planar molecules with delocalized π-electrons. In this compound, it is important to assess the aromatic character of both the pyrrole and furan rings and to understand how their linkage influences their individual aromaticity. The widely accepted order of aromaticity for these five-membered heterocycles is pyrrole > furan. nih.govyork.ac.uk

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, quantifying the deviation of bond lengths within a ring from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. For isolated heterocycles, furan and pyrrole exhibit significant aromatic character, though less than benzene (B151609). The linkage in this compound creates a larger conjugated system, which can potentially alter the bond length alternation within each ring and thus affect their HOMA values.

Nucleus Independent Chemical Shift (NICS) Indices

NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). github.io Large negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

Theoretical calculations for the parent molecules consistently show that pyrrole is more aromatic than furan. nih.govyork.ac.uk When these rings are incorporated into the this compound structure, the π-electron delocalization across the C-C single bond can influence the local ring currents. This interaction may lead to a slight decrease or increase in the NICS values for each ring compared to their isolated counterparts, reflecting a redistribution of π-electron density throughout the conjugated molecular framework.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Order |

| Pyrrole | -13.6 | -12.4 | 1 |

| Furan | -8.8 | -9.1 | 2 |

| Data from representative DFT calculations for the parent heterocycles. github.ioresearchgate.net |

Prediction of Optoelectronic Properties

π-conjugated molecules built from furan and pyrrole units are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netfrontiersin.org Their optoelectronic behavior is governed by properties like polarizability and hyperpolarizability, which can be reliably predicted using computational methods.

Polarizability and Hyperpolarizability Calculations

Polarizability (α) measures the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β) describes the nonlinear response to such a field and is crucial for second-order nonlinear optical (NLO) materials.

DFT calculations are a powerful tool for determining these properties. For individual furan and pyrrole molecules, the polarizabilities are modest. However, linking them to form the conjugated this compound system is expected to significantly enhance these values. researchgate.net The extended π-system allows for a more facile redistribution of electron density under an applied field. Studies on furan oligomers have demonstrated that hyperpolarizability increases substantially with the length of the conjugated chain. researchgate.net This principle suggests that this compound would possess significantly larger α and β values than its constituent monomers, making it a potential candidate for NLO applications. The push-pull mechanism, where electron-donating and electron-accepting groups are placed at opposite ends of a conjugated system, is a known strategy to further enhance hyperpolarizability, a modification that could be applied to the this compound scaffold. researchgate.net

| Property | Description | Relevance to this compound |

| Polarizability (α) | Linear response of the electron cloud to an electric field. | Expected to be enhanced due to π-conjugation between the furan and pyrrole rings. |

| Hyperpolarizability (β) | Nonlinear response of the electron cloud to an electric field. | Expected to be significantly larger than the sum of the individual rings, indicating potential for NLO applications. |

Electronic Absorption Spectra Simulations

Computational simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic absorption spectra of molecules. While specific simulation data for this compound is not extensively detailed in the available literature, the principles of such analyses can be understood by examining studies on its constituent rings, furan and pyrrole.

Theoretical investigations into the electronic spectra of furan and pyrrole have been a subject of considerable interest, serving as benchmarks for computational methods. researchgate.net Studies have utilized methods like TD-DFT and the symmetry-adapted cluster-configuration interaction (SAC-CI) method to calculate the vertical excitation energies and assign spectral features. researchgate.netresearchgate.net For both furan and pyrrole, the electronic spectra are characterized by the strong influence of low-lying Rydberg states and valence π-π* excited states on each other. researchgate.net

In a typical TD-DFT approach, the selection of the functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net For instance, functionals with long-range correction, such as CAM-B3LYP, are often recommended for systems where significant intramolecular charge transfer may occur, which is a possibility in the linked this compound system. researchgate.net The calculations yield predicted wavelengths of maximum absorption (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO).

For the individual furan and pyrrole molecules, extensive calculations have been performed to understand their vacuum ultraviolet spectra. researchgate.netsemanticscholar.org These studies provide detailed assignments of the observed absorption bands. For a conjugated system like this compound, one would expect the electronic spectrum to differ from its parent heterocycles, likely showing a red shift (a shift to longer wavelengths) in the absorption maxima due to the extended π-conjugation across the two rings. Theoretical simulations for analogous oligomers built from furan, pyrrole, and thiophene (B33073) have shown good agreement with experimental results, supporting the utility of these computational methods for predicting optical properties.

Table 1: Illustrative TD-DFT Simulation Parameters for Heterocyclic Systems

| Parameter | Typical Selection/Method | Rationale/Purpose |

|---|---|---|

| Computational Method | Time-Dependent Density Functional Theory (TD-DFT) | Provides a good balance of accuracy and computational cost for calculating excited states and electronic spectra. |

| Functional | B3LYP, CAM-B3LYP, ωB97X-D | Approximates the exchange-correlation energy. Functionals with long-range correction (e.g., CAM-B3LYP) are often used to accurately model charge-transfer excitations. researchgate.net |

| Basis Set | 6-31G*, 6-311++G(d,p), aug-cc-pVDZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets with polarization and diffuse functions provide more accurate results. |

| Solvation Model | Polarizable Continuum Model (PCM) | Accounts for the effect of a solvent on the electronic properties of the molecule, which is crucial for comparing with experimental spectra measured in solution. |

| Calculated Properties | Excitation Energies (eV), Wavelengths (nm), Oscillator Strengths | These outputs are used to generate a theoretical UV-Vis spectrum, predicting the position and intensity of absorption bands. |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijper.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. For this compound and its derivatives, molecular docking studies can elucidate how these compounds might interact with specific biological targets.

While specific docking studies targeting the this compound molecule are not prominently featured in the reviewed literature, numerous studies on related furan- and pyrrole-containing compounds demonstrate the application of this methodology. These studies often target enzymes or receptors implicated in various diseases. For instance, derivatives containing furan and pyrrole moieties have been docked against targets like protein kinases (e.g., EGFR, CDK2), enzymes involved in bacterial metabolism (e.g., enoyl reductase), and other proteins like serum albumins. ijper.orgnih.govmdpi.com

The process involves preparing the 3D structures of both the ligand (the furan-pyrrole compound) and the protein target. The ligand is then placed into the binding site of the protein, and its orientation and conformation are sampled. A scoring function is used to estimate the binding affinity, often reported as a binding energy or docking score in kcal/mol, with more negative values indicating stronger binding.

Key interactions that stabilize the ligand-protein complex are then analyzed. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the pyrrole) and acceptors (like oxygen or nitrogen atoms on the protein's amino acid residues).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Aromatic rings, such as furan and pyrrole, can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. ijper.org

Arene-Cation Interactions: An interaction between the electron-rich π-system of an aromatic ring and a positively charged amino acid residue like lysine or arginine.

Table 2: Representative Molecular Docking Results for Furan/Pyrrole Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions Noted |

|---|---|---|---|---|

| Furan-Azetidinone Hybrids | E. coli Enoyl Reductase | -9.195 (for top compound) | PHE 94, TYR 146 | Pi-Pi Stacking ijper.org |

| Fused 1H-Pyrroles | EGFR | -7.61 (for compound 8b) | LEU718, VAL726, ALA743 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

| Fused 1H-Pyrroles | CDK2 | -8.03 (for compound 8b) | LEU83, ILE10, LYS33 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

| Furan-Chalcone Hybrids | Thymidylate Synthase | -11.65 (for native ligand) | Not Specified | Hydrogen Bonds researchgate.net |

| Benzofuran (B130515) Derivatives | Bovine Serum Albumin (BSA) | Not Specified (Binding Affinity kD = 28.4 nM) | Not Specified | General Protein Binding mdpi.com |

Applications in Advanced Materials Science Research

Semiconducting Materials based on Pyrrole-Furan Architectures

Pyrrole-furan architectures are integral to the design of novel organic semiconducting materials. The electron-rich nature of both the pyrrole (B145914) and furan (B31954) rings allows for the creation of conjugated systems with tailored electronic properties. researchgate.net Specifically, copolymers incorporating furan and diketopyrrolopyrrole (DPP), an electron-deficient fused pyrrole system, have been synthesized to create donor-acceptor (D-A) polymers. jmaterenvironsci.com These materials often possess small band gaps, which are advantageous for applications in optoelectronics. nih.govnih.gov Furan, as an oxygen analogue of thiophene (B33073), is an attractive building block due to its potential derivation from natural sources and its comparable electronic properties, such as bandwidths and intrinsic charge carrier mobility. nih.gov

In the field of organic photovoltaics, polymers based on pyrrole-furan structures serve as electron donor materials in the active layer of solar cells. nih.gov When blended with fullerene-based acceptors like mdpi.comPCBM, these copolymers can achieve significant power conversion efficiencies (PCE). nih.gov The incorporation of furan into diketopyrrolopyrrole-based polymers has been shown to produce materials with optical band gaps between 1.4 and 1.6 eV, a range optimized for solar energy conversion. nih.govnih.gov Research into a series of D-A copolymers using a furan-containing DPP building block (DBF) copolymerized with phenylene, naphthalene, or anthracene (B1667546) showed PCEs of up to 2.6%. jmaterenvironsci.com More recent explorations into furan-based non-fullerene acceptors have demonstrated that strategic placement of furan units within the molecular structure can lead to enhanced photostability and PCEs exceeding 14%. ossila.com

Table 1: Performance of Pyrrole-Furan Based Polymers in Organic Photovoltaics (OPVs)

| Polymer Name | Acceptor Material | Power Conversion Efficiency (PCE) | Optical Band Gap (eV) |

|---|---|---|---|

| PDPP-FPF | mdpi.comPCBM | Not specified | 1.64 |

| PDPP-FNF | mdpi.comPCBM | 2.6% | 1.55 |

| PDPP-FAF | mdpi.comPCBM | 2.5% | 1.55 |

| Furan-DPP Copolymers | mdpi.comPCBM | Up to 3.7% | 1.4 - 1.6 |

Data sourced from multiple studies investigating furan-containing diketopyrrolopyrrole copolymers. jmaterenvironsci.comnih.gov

The same class of pyrrole-furan copolymers demonstrates excellent performance in organic field-effect transistors. These materials can exhibit ambipolar charge transport, meaning they can conduct both holes and electrons. nih.gov Copolymers of furan and diketopyrrolopyrrole have achieved both hole and electron mobilities greater than 10⁻² cm² V⁻¹ s⁻¹. nih.govnih.gov In another study, a copolymer of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and bithiophene (PDBFBT) showed very high hole mobility, reaching up to 1.54 cm² V⁻¹ s⁻¹, despite its thin films being less crystalline than thiophene-based analogues. wikipedia.org This indicates that furan-containing DPP is a highly promising building block for designing new polymer semiconductors for a wide range of organic electronic applications. jmaterenvironsci.com

Table 2: Charge Carrier Mobility in OFETs Based on Pyrrole-Furan Architectures

| Polymer Name | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Device Architecture |

|---|---|---|---|

| Furan-DPP Copolymers | > 0.01 | > 0.01 | Not specified |

| PDPP-FNF | 0.11 | Not specified | Bottom Gate, Top-Contact |

| PDBFBT | Up to 1.54 | Not specified | Bottom Gate, Top-Contact |

Data compiled from research on various furan-containing diketopyrrolopyrrole polymers. jmaterenvironsci.comnih.govwikipedia.org

Photochromic Materials

The furan ring has been incorporated into photochromic molecules to tune their light-responsive properties. google.com Photochromism is a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. Research has been conducted on naphthopyran dyes, a class of photochromic compounds, where a furan unit is used as a spacer. google.comtcichemicals.com The introduction of the furan was found to be beneficial to the absorption properties of the molecules. tcichemicals.com However, it can also drastically change the photochromic behavior, in some cases rendering the process not fully reversible. tcichemicals.com Other research has focused on benzo[b]furan platforms, where a modular synthesis allows for facile tuning of appended thiophene rings that participate in the 6-π electrocyclization reaction responsible for the photochromism. Spiropyrans, another major class of photochromic compounds, have also been linked to furan-containing structures in certain contexts.

Development of Sensors and Biosensors

Hybrid polymers combining thiophene and pyrrole units have garnered significant interest for applications in sensors and biosensors. These materials offer stable electrochemical behavior and the ability to be functionalized for specific analyte detection. Platforms made from poly(2,5-di(thienyl)pyrrole)s and poly(dithieno[3,2-b:2′,3′-d]pyrroles)s provide an excellent matrix for the stable immobilization of biomolecules, which is crucial for creating sensitive and stable biosensors for detecting bio-analytes or DNA hybridization. Furthermore, theoretical studies using Density Functional Theory (DFT) have investigated furan-pyrrole copolymers as potential sensing materials. One such study demonstrated the copolymer's potential for detecting the drug Isoniazid (INH), showing distinct changes in its electronic characteristics upon interaction with the drug, suggesting its applicability in pharmaceutical quality control.

Electroluminescent Materials and Laser Applications

Furan-based compounds have been developed as electroluminescent materials for organic light-emitting diodes (OLEDs). jmaterenvironsci.com New functionalized benzo[b]furan derivatives have been synthesized and shown to be effective blue-light emitting materials. A device fabricated with a bis-benzo[b]furan compound emitted bright blue light (53430 cd/m²) with a high maximum external quantum efficiency of 3.75%. A computational study also explored materials based on pyrrole and terphenyl for their potential in OLED applications, analyzing their structural and electronic properties. jmaterenvironsci.com These studies highlight the potential of incorporating furan and pyrrole moieties into the emissive or charge-transport layers of OLED devices. jmaterenvironsci.com

While these architectures are promising for electroluminescent applications, there is limited specific research available on the application of 3-(Furan-2-yl)-1H-pyrrole or its direct derivatives in laser technology or as laser dyes.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies

Pyrrole-Furan Scaffolds in Drug Design and Discovery

Bioisosterism, the strategy of substituting one atom or group in a molecule with another that possesses similar physical or chemical properties, is a cornerstone of lead optimization in drug design. fiveable.meankara.edu.tr This approach aims to fine-tune a molecule's characteristics to improve efficacy, reduce toxicity, or enhance its pharmacokinetic properties while maintaining the desired biological activity. cambridgemedchemconsulting.com Bioisosteric replacements can be categorized as either classical or non-classical.

Classical bioisosteres share similarities in shape, size, and electronic configuration with the functional groups they replace. pharmacy180.com In the context of pyrrole-furan systems, a primary example of classical bioisosterism is the concept of "ring equivalents." researchgate.net Here, five-membered aromatic rings like furan (B31954), pyrrole (B145914), and thiophene (B33073) are often considered interchangeable with each other and with larger aromatic systems like benzene (B151609). researchgate.net This interchangeability allows medicinal chemists to systematically modify a lead compound to explore structure-activity relationships (SAR).

The furan ring is frequently employed as a classical bioisostere for the phenyl group. researchgate.netcambridgemedchemconsulting.comresearchgate.net This substitution is a key strategy in lead optimization for several reasons. The five-membered furan ring is smaller and has a different electronic distribution than the six-membered phenyl ring, which can lead to improved selectivity and altered binding interactions with a biological target. The oxygen atom in the furan ring can also act as a hydrogen bond acceptor, introducing a new potential interaction point that is absent in a phenyl ring. ijabbr.com

A study detailed in an NIH Probe Report provides a clear example of the SAR analysis following the replacement of a phenyl group with a furan ring in a series of compounds. The data demonstrates how this bioisosteric substitution can modulate biological activity.

| Entry No. | Structure | Original Moiety | Bioisosteric Replacement | Target Activity EC50 (μM) | Selectivity |

|---|---|---|---|---|---|

| 1 | BRD-K20316594 | Phenyl | - | 4.76 | 3.47 |

| 2 | BRD-K51453538 | - | Furan | 0.481 | 5.19 |

| 3 | BRD-K56362326 | - | Furan | 1.41 | 6.74 |

| 4 | BRD-K28820698 | - | Furan | 1.82 | 6.96 |

| 5 | BRD-K44916431 | - | Furan | 2.50 | 6.93 |

This table is adapted from data presented in the NIH Probe Report ML245, illustrating the structure-activity relationship (SAR) when a phenyl ring is replaced by a furan ring. The replacement in Entry 2 resulted in a significant increase in potency. nih.gov

The bioisosteric replacement of a phenyl ring with a furan ring can have a profound impact on both the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of a molecule.

Pharmacodynamic Impact:

Binding Affinity and Selectivity: Altering the core ring system can change how a molecule fits into a target's binding pocket, potentially increasing affinity for the desired target while decreasing affinity for off-targets, thus improving the selectivity profile.

Pharmacokinetic Impact:

Metabolic Stability: Phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. cambridgemedchemconsulting.com Replacing a phenyl ring with a heteroaromatic ring like furan can block or slow down this metabolic pathway, leading to a longer half-life and improved bioavailability. cambridgemedchemconsulting.comresearchgate.net

Solubility and Lipophilicity: The introduction of the heteroatom (oxygen in furan) generally increases the polarity of the ring system compared to a phenyl ring. cambridgemedchemconsulting.com This can lead to improved aqueous solubility and a reduction in lipophilicity (LogP/LogD), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govsemanticscholar.org

Plasma Protein Binding: Changes in lipophilicity and electronic properties can also alter the extent to which a drug binds to plasma proteins, which can affect its distribution and availability to reach the target site. cambridgemedchemconsulting.com

Scaffold hopping is a computational or rational design strategy used to identify new molecular cores (scaffolds) that are structurally distinct from a known active compound but retain similar biological activity. rsc.orgniper.gov.in This technique is particularly useful for escaping patent-protected chemical space or for overcoming issues with a particular scaffold, such as poor metabolic stability or toxicity. rsc.orgnih.gov

In the context of pyrrole-furan systems, a common scaffold hopping approach involves replacing a metabolically labile aromatic system, like a phenyl ring, with a more robust heterocyclic scaffold, such as a pyrrole or furan-containing core. researchgate.net This strategy aims to preserve the key three-dimensional arrangement of pharmacophoric features necessary for biological activity while introducing a new core with improved drug-like properties. rsc.org For example, researchers have successfully used scaffold hopping to replace problematic moieties in kinase inhibitors with more stable heterocyclic rings, leading to candidates with enhanced metabolic stability in human liver microsomes. niper.gov.innih.gov

Bioisosteric Replacement Strategies for Lead Optimization

Investigation of Biological Target Interactions and Mechanisms of Action

Derivatives of the 3-(Furan-2-yl)-1H-pyrrole scaffold have been investigated for their activity against a variety of biological targets, particularly in the field of oncology. The planar, electron-rich nature of this scaffold allows it to participate in key interactions within the binding sites of enzymes and receptors.

Protein Kinase Inhibition: A significant area of research for pyrrole-containing compounds has been the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. nih.gov Compounds with a pyrrole-indolin-2-one core, structurally related to the furan-pyrrole scaffold, are known to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking tumor angiogenesis. nih.govcancertreatmentjournal.com The furan-pyrrole core can be designed to mimic the hinge-binding motifs of known kinase inhibitors, with the nitrogen of the pyrrole and the oxygen of the furan potentially acting as hydrogen bond acceptors or donors, crucial for anchoring the inhibitor in the ATP-binding pocket of the kinase. nih.gov

Other Targets and Mechanisms: Beyond kinase inhibition, furan-pyrrole derivatives have shown potential in other areas:

Anticancer Activity: Studies on novel chalcones incorporating a 3-(furan-2-yl)pyrazole moiety (structurally analogous to the pyrrole core) have demonstrated significant cytotoxic activity against human cancer cell lines, including lung (A549) and liver (HepG2) cancer. d-nb.infonih.gov The mechanism for some of these compounds involves the induction of DNA damage and fragmentation in cancer cells. nih.gov

STING Agonism: 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the STING (stimulator of interferon genes) receptor, a promising strategy for cancer immunotherapy. nih.gov The core scaffold is essential for binding to STING and initiating downstream signaling that leads to an anti-tumor immune response.

Enzyme Inhibition: Furan-containing compounds have been investigated as inhibitors of other enzymes, such as topoisomerase I, which is involved in DNA replication and is a target for anticancer drugs. ijabbr.com

The specific mechanism of action is highly dependent on the substitution patterns around the core this compound scaffold. The strategic placement of different functional groups dictates the compound's affinity and selectivity for its particular biological target.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Cyclooxygenase, DNA Gyrase, Topoisomerase)

Derivatives of the pyrrole-furan core have demonstrated significant inhibitory activity against several key enzymes implicated in human disease.

Monoamine Oxidase (MAO) Inhibition: Certain pyrrole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. A series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones were found to be highly potent and selective inhibitors of the MAO-A isoform, with Kᵢ values in the nanomolar range. nih.gov The inhibitory potency was influenced by the nature of the substituent at the C5 position of the oxazolidinone ring and the alkyl group at the N1 position of the pyrrole. nih.gov For instance, N1-methyl derivatives were among the most potent inhibitors. nih.gov In contrast, other studies have explored furan-containing compounds as MAO-B inhibitors. N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) was identified as a partially reversible inhibitor of human MAO-B, suggesting its potential as a cognitive enhancer. researchgate.net

Table 1: Monoamine Oxidase (MAO) Inhibition by Pyrrole and Furan Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones | MAO-A | Highly potent and selective inhibitors with Kᵢ values ranging from 0.52 to 0.004 µM. nih.gov | nih.gov |

| 3-(1H-Pyrrol-1-yl)-2-oxazolidinones | MAO-A | Potent and selective reversible inhibitors. nih.gov | nih.gov |

Cyclooxygenase (COX) Inhibition: The pyrrole ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and ketorolac, which function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Research has focused on developing novel pyrrole derivatives, including those hybridized with a furan moiety, as dual COX/lipoxygenase (LOX) inhibitors or as selective COX-2 inhibitors to improve gastrointestinal safety profiles. nih.govtandfonline.com Studies on N-pyrrole carboxylic acid derivatives showed that small structural changes, such as the introduction of an acetic acid group, significantly impacted their inhibitory activities against both COX-1 and COX-2. acs.org Certain pyrrole-cinnamate hybrids presented a promising combination of in vitro LOX and COX-2 inhibitory activities, with IC₅₀ values against COX-2 in the low micromolar range. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition Data for Pyrrole Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrrole-cinnamate hybrid 5 | COX-2 | 0.55 | nih.gov |

| Pyrrole-cinnamate hybrid 6 | COX-2 | 7.0 | nih.gov |

| Pyrrole 4 | COX-2 | 0.65 | nih.gov |

DNA Gyrase and Topoisomerase Inhibition: Novel bacterial topoisomerase inhibitors (NBTIs) targeting DNA gyrase and topoisomerase IV are a critical area of antibacterial research. nih.gov A series of N-phenylpyrrolamide inhibitors demonstrated potent, low-nanomolar IC₅₀ values against Escherichia coli DNA gyrase. nih.gov These compounds function through an ATP-competitive mechanism, binding to the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov Importantly, these pyrrole derivatives showed high selectivity for bacterial enzymes over the structurally similar human DNA topoisomerase IIα, which is a key factor for reducing potential toxicity. nih.gov Other natural compounds have also been identified as inhibitors of topoisomerase I, preventing the religation of DNA strands after cleavage, a mechanism utilized by some anticancer drugs. researchgate.netnews-medical.net

Modulation of Signaling Pathways and Receptors

The biological effects of this compound derivatives often stem from their ability to modulate key signaling pathways and interact with specific cellular receptors.

The inhibition of enzymes like COX directly impacts signaling pathways by altering the production of downstream mediators. For example, by blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are key signaling molecules involved in inflammation and pain. nih.gov Similarly, the inhibition of 15-lipoxygenase (15-LOX) and tumor necrosis factor-α (TNF-α) by certain pyridazinone derivatives derived from furanones demonstrates a direct modulation of inflammatory pathways. tandfonline.comresearchgate.net

In the context of cancer, derivatives have been shown to affect gene expression and induce DNA damage in cancer cell lines. d-nb.info For example, a promising [3-(thiophen-2-yl)pyrazol-4-yl]chalcone derivative significantly increased the expression of the AMY2A and FOXG1 genes in lung cancer cells and improved the expression of PKM and PSPH genes in liver cancer cells, indicating an interaction with cancer-related signaling cascades. d-nb.info

Furthermore, certain pyrrolo[3,4-c]pyridine derivatives have been developed as potent and selective inhibitors of kinases such as spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3). mdpi.com These kinases are crucial components of signaling pathways that regulate inflammatory responses and hematopoietic cell proliferation, making them important therapeutic targets in both inflammatory diseases and certain cancers. mdpi.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives